molecular formula C18H22N2O4S B6094261 4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B6094261
M. Wt: 362.4 g/mol
InChI Key: IPWCIMLUGPTZDG-UNOMPAQXSA-N
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Description

4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy-methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide typically involves the reaction between 4-tert-butylbenzenesulfonyl chloride and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-18(2,3)14-6-8-15(9-7-14)25(22,23)20-19-12-13-5-10-16(21)17(11-13)24-4/h5-12,20-21H,1-4H3/b19-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWCIMLUGPTZDG-UNOMPAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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